5-Chloro-3-methylisoquinoline
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Overview
Description
5-Chloro-3-methylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their stability and aromatic properties, making them significant in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylisoquinoline typically involves the chlorination of 3-methylisoquinoline. One common method is the reaction of 3-methylisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production, including the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-malarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylisoquinoline and its derivatives involves interaction with various molecular targets. For instance, in medicinal chemistry, these compounds can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Methylisoquinoline: Lacks the chlorine substituent, leading to different reactivity and applications.
5-Chloroisoquinoline: Similar structure but without the methyl group, affecting its chemical properties.
Isoquinoline: The parent compound, which is less reactive due to the absence of substituents
Uniqueness: 5-Chloro-3-methylisoquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H8ClN |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-chloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
InChI Key |
QAZLGBYMOZNDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C=N1 |
Origin of Product |
United States |
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